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molecular formula C9H6ClNO2 B8770378 8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-74-7

8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8770378
M. Wt: 195.60 g/mol
InChI Key: MGZKBWGZFJSTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196079B2

Procedure details

Phenylmagnesium bromide (3.11 mL, 3.0 M in ether, 9.34 mmol) was added at room temperature to a solution of 8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (2.15 g, 10.9 mmol) in benzene (10 mL) and tetrahydrofuran (3 mL). The reaction was refluxed for 2h, cooled, and quenched with 2N hydrochloric acid (10 mL). The layers were separated and the organic phase washed with 5% sodium hydroxide, dried over magnesium sulfate, and concentrated. The residue was refluxed in ethanol (12 mL) and 6N hydrochloric acid (6 mL) overnight, then concentrated in vacuo. The residue was dissolved in benzene (30 mL) and treated with 5N ammonium hydroxide (20 mL). The organic extract was dried and concentrated. The crude product was purified by chromatography (silica gel, 0 to 5% ethyl acetate in hexane gradient elution), giving the title compound (0.84 g). 1H NMR (500 MHz, CDCl3) δ 7.63 (d, J=7 Hz, 2H), 7.54 (t, J=7 Hz, 1H), 7.49–7.42 (m, 3H), 7.39 (d, J=8 Hz, 1H), 6.56 (t, J=8 Hz, 1H), 6.58 (br s, 2H).
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[C:19]2[N:18]=C(C)O[C:15](=[O:21])[C:14]=2[CH:13]=[CH:12][CH:11]=1>C1C=CC=CC=1.O1CCCC1>[NH2:18][C:19]1[C:10]([Cl:9])=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:21]

Inputs

Step One
Name
Quantity
3.11 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
2.15 g
Type
reactant
Smiles
ClC1=CC=CC=2C(OC(=NC21)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with 2N hydrochloric acid (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed with 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed in ethanol (12 mL)
CONCENTRATION
Type
CONCENTRATION
Details
6N hydrochloric acid (6 mL) overnight, then concentrated in vacuo
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene (30 mL)
ADDITION
Type
ADDITION
Details
treated with 5N ammonium hydroxide (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, 0 to 5% ethyl acetate in hexane gradient elution)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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